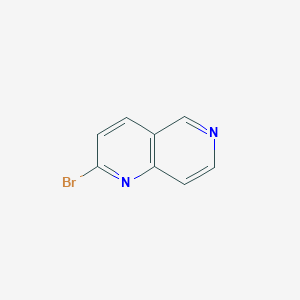

2-Bromo-1,6-naphthyridine

Descripción

Contextualization within Naphthyridine Isomers and Halogenated Heterocycles

Naphthyridines, also referred to as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. The positioning of the two nitrogen atoms within the dual-ring structure gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. acs.orgthieme-connect.de Each isomer possesses a distinct electronic distribution and steric environment, leading to unique chemical and physical properties. thieme-connect.de

Table 1: The Six Isomers of Naphthyridine

| Isomer Name | Alternative Names |

| 1,5-Naphthyridine | Isonaphthyridine |

| 1,6-Naphthyridine (B1220473) | - |

| 1,7-Naphthyridine | - |

| 1,8-Naphthyridine (B1210474) | - |

| 2,6-Naphthyridine | - |

| 2,7-Naphthyridine | Copyrine |

This table lists the six structural isomers of the parent naphthyridine molecule.

2-Bromo-1,6-naphthyridine is a member of the broader category of halogenated heterocycles. The introduction of a halogen atom, such as bromine, onto a heterocyclic scaffold is a critical strategy in organic synthesis. Halogenated heterocycles are highly valuable as synthetic intermediates primarily because the halogen atom can serve as a leaving group in nucleophilic substitution reactions or as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, and Sonogashira couplings). mdpi.comdiva-portal.org This allows for the introduction of a wide array of functional groups, enabling the systematic exploration of chemical space and the construction of complex molecular architectures. mdpi.com The reactivity of the bromine atom in this compound makes it a key building block for creating more elaborate and functionalized 1,6-naphthyridine derivatives. diva-portal.orgacs.org

Significance of the 1,6-Naphthyridine Scaffold in Organic Synthesis

The 1,6-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in compounds with diverse biological activities. nih.govcdnsciencepub.com The ability to rapidly diversify this core structure is crucial for drug discovery programs. nih.gov

Derivatives of the 1,6-naphthyridine scaffold have been investigated for a wide range of pharmacological applications, including:

Anticancer Agents: Certain substituted 1,6-naphthyridines have demonstrated potent antitumor activity. nih.gov

Kinase Inhibitors: The scaffold has been used to develop inhibitors for protein kinases such as c-Met and CDK8/19, which are important targets in cancer therapy. cdnsciencepub.comresearchgate.net

Antibacterial Agents: Various 1,6-naphthyridine derivatives have shown general antibacterial properties. acs.org

Antiviral Inhibitors: The framework is integral to compounds designed to inhibit the human cytomegalovirus (HCMV) and HIV-1 integrase. acs.orgsmolecule.com

The synthetic utility of the 1,6-naphthyridine scaffold lies in its capacity for functionalization at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. nih.govresearchgate.net The development of efficient synthetic methods to access and modify this scaffold, such as those employing this compound, is therefore of high importance to both synthetic and medicinal chemists.

Historical Development and Early Research on this compound

The history of this compound is intrinsically linked to the development of synthetic routes to the parent 1,6-naphthyridine ring system. The synthesis of the six naphthyridine isomers was a significant challenge for early organic chemists. While the first unsubstituted naphthyridines (1,5- and 1,8-isomers) were prepared in 1927, the 1,6-isomer was not synthesized until 1958 by Ikekawa, with an independent synthesis by Albert reported in 1960. thieme-connect.de

Once the parent scaffold was available, research turned to its functionalization. Early investigations into the bromination of the 1,6-naphthyridine system focused on its hydroxylated derivatives. In a 1956 paper, E. P. Hart described the bromination of 2-hydroxy-1,6-naphthyridine and 4-hydroxy-1,6-naphthyridine. rsc.org This work demonstrated that bromination occurred at the 3-position, adjacent to the hydroxyl group, providing some of the earliest examples of bromo-substituted 1,6-naphthyridine derivatives. rsc.org The synthesis of bromo-derivatives of other naphthyridine isomers, such as the work by Taurins and Li on 2,6-naphthyridines in 1974, further illustrates the synthetic focus during this period on creating halogenated intermediates for subsequent chemical transformations. cdnsciencepub.comderpharmachemica.com These foundational studies on the synthesis of the core scaffold and the introduction of bromine substituents paved the way for the eventual synthesis and utilization of this compound as a key building block in modern organic chemistry.

Data Tables

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrN₂ |

| Molecular Weight | 209.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 166843-57-4 |

Data sourced from public chemical databases.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZVAKCVQZKTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501169 | |

| Record name | 2-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72754-06-4 | |

| Record name | 2-Bromo-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72754-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1,6 Naphthyridine and Its Derivatives

Classical and Contemporary Synthetic Routes to the 1,6-Naphthyridine (B1220473) Core

The formation of the 1,6-naphthyridine nucleus can be broadly categorized into methods that construct the second pyridine (B92270) ring onto a pre-existing pyridine and those that form both rings simultaneously. These approaches often involve cyclization, condensation, and cycloaddition reactions.

Cyclization reactions are paramount in the synthesis of the 1,6-naphthyridine core, involving the formation of one or more rings from acyclic or partially cyclic precursors.

The Skraup synthesis, a classic method for quinoline (B57606) synthesis, has been adapted for the preparation of naphthyridines. This reaction typically involves the reaction of an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org For the synthesis of 1,6-naphthyridine, 4-aminopyridine (B3432731) is the key starting material. researchgate.netacs.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to furnish the aromatic 1,6-naphthyridine ring system. Refinements to the traditional, often vigorous, Skraup reaction have been developed to afford modest yields of 1,6-naphthyridine. acs.org One such modification involves the use of 4-aminopyridine-N-oxide as the starting material, which, after the Skraup reaction, yields 1,6-naphthyridine-N-oxide that can be subsequently reduced to the parent heterocycle. acs.org

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Aminopyridine | Glycerol, Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | 1,6-Naphthyridine | Modest | acs.org |

| 4-Aminopyridine-N-oxide | Glycerol, Sulfuric acid, Oxidizing agent | 1,6-Naphthyridine-N-oxide | - | acs.org |

The Friedländer annulation is a widely employed method for the synthesis of quinolines and has been successfully applied to the construction of the 1,6-naphthyridine scaffold. acs.org This approach involves the condensation of a 4-aminonicotinaldehyde (B1271976) or a related 4-aminopyridine derivative with a compound containing a reactive α-methylene group, such as a ketone or an ester, followed by cyclodehydration. acs.org The reaction can be catalyzed by either acids or bases. nih.gov For instance, the condensation of 4-aminonicotinaldehyde with various carbonyl compounds containing an α-methylene group provides a direct route to substituted 1,6-naphthyridines. researchgate.net

| 4-Aminopyridine Derivative | Methylene Compound | Catalyst/Conditions | Product | Yield | Reference |

| 4-Aminonicotinaldehyde | Acetone (B3395972) | Choline hydroxide, H₂O, 50 °C | 2-Methyl-1,6-naphthyridine | 99% | nih.gov |

| 4-Aminonicotinaldehyde | Ethyl acetoacetate | - | Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate | - | acs.org |

| 4-Amino-6-chloroquinoline-3-carbaldehyde | Active methylenes | - | Benzo[3,4-h] acs.orgresearchgate.netnaphthyridine derivatives | - | researchgate.net |

A specific and effective method for the formation of a substituted 1,6-naphthyridine ring involves the cyclization of o-(cyanomethyl)pyridinecarbonitriles with hydrogen bromide. thieme-connect.de For the synthesis of a 1,6-naphthyridine derivative, 2-[cyano(4-fluorophenyl)methyl]pyridine-3-carbonitrile can be cyclized using 30% hydrobromic acid in acetic acid. This reaction proceeds to give 5-bromo-8-(4-fluorophenyl)-1,6-naphthyridin-7-amine in a good yield. thieme-connect.de This method provides a direct route to an amino and bromo-substituted 1,6-naphthyridine core.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-[Cyano(4-fluorophenyl)methyl]pyridine-3-carbonitrile | 30% HBr, Acetic Acid | 5-Bromo-8-(4-fluorophenyl)-1,6-naphthyridin-7-amine | 82% | thieme-connect.de |

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of complex cyclic systems with high stereocontrol. masterorganicchemistry.comrsc.org This strategy has been applied to the synthesis of fused 1,6-naphthyridine derivatives. The reaction involves a tethered diene and dienophile which undergo a [4+2] cycloaddition to form the bicyclic ring system. masterorganicchemistry.com A notable application is the intramolecular aza-Diels-Alder reaction, which can be followed by oxidative aromatization to yield the 1,6-naphthyridine core. researchgate.net For example, a microwave-assisted, copper-catalyzed reaction of 2-(N-propargylamino)benzaldehydes and arylamines proceeds through a sequential imine formation, intramolecular [4+2] hetero-Diels-Alder reaction, and air oxidation to furnish functionalized acs.orgresearchgate.netnaphthyridines in high yields. researchgate.net

| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Yield | Reference |

| Intramolecular aza-Diels-Alder/Oxidative Aromatization | Tethered diene and dienophile | Heat or Lewis acid | Fused 1,6-naphthyridine | - | researchgate.net |

| Copper-catalyzed Intramolecular Hetero-Diels-Alder | 2-(N-Propargylamino)benzaldehydes, Arylamines | Copper catalyst, Microwave | Functionalized acs.orgresearchgate.netnaphthyridines | up to 96% | researchgate.net |

Dehydrogenation and hydrogenolysis are crucial post-cyclization steps or methods to introduce unsaturation or remove protecting groups to arrive at the desired aromatic 1,6-naphthyridine core. researchgate.netresearchgate.net For instance, tetrahydro-1,6-naphthyridine derivatives, often formed as intermediates in cyclization reactions, can be aromatized through dehydrogenation using various reagents or catalytic systems. nih.gov Hydrogenolysis, on the other hand, is typically employed to cleave protecting groups or certain bonds to facilitate the final steps of the synthesis. For example, 5-hydroxy-1,6-naphthyridine can be converted to the chloro derivative, which is then subjected to further reactions, including potential hydrogenolysis of a hydrazino intermediate, to yield the parent 1,6-naphthyridine. epa.gov

| Technique | Substrate | Reagents/Catalyst | Product | Reference |

| Dehydrogenation | Tetrahydro-1,5-naphthyridines | Ru(bpy)₃Cl₂·6H₂O, Co(dmgH)₂PyCl, visible light | 1,5-Naphthyridines | nih.gov |

| Hydrogenolysis | 5-Chloro-1,6-naphthyridine (via hydrazino intermediate) | - | 1,6-Naphthyridine | epa.gov |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular architectures like the 1,6-naphthyridine core in a single step from simple precursors. While specific MCRs leading directly to 2-bromo-1,6-naphthyridine are not extensively documented, analogous reactions for other naphthyridine isomers suggest the feasibility of this approach. For instance, a pseudo-five-component, catalyst-free synthesis of 1,2-dihydro rroij.comnih.govnaphthyridines has been developed using methyl ketones, amines, and malononitrile (B47326) in water. nih.gov This demonstrates the potential for incorporating a bromine-containing starting material into a similar MCR setup to yield a bromo-substituted 1,6-naphthyridine derivative.

The general principle of these MCRs involves the initial formation of intermediates through Knoevenagel condensation and Michael addition, followed by intramolecular cyclization to form the dihydropyridine (B1217469) ring. A subsequent aromatization step would then lead to the final naphthyridine product. Adapting this to produce a 2-bromo derivative would likely involve the use of a starting material already containing a bromine atom at the appropriate position.

Regioselective Bromination Techniques at the 2-Position

The introduction of a bromine atom at the 2-position of the 1,6-naphthyridine ring requires precise control of regioselectivity. This can be achieved through direct bromination or by converting another functional group into a bromine atom via halogen exchange.

Direct bromination of 1,6-naphthyridine is an electrophilic aromatic substitution reaction. The position of bromination is dictated by the electronic properties of the heterocyclic ring. The nitrogen atoms in the 1,6-naphthyridine nucleus are electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609). However, the pyridine ring is still susceptible to halogenation under appropriate conditions.

The mechanism involves the generation of a bromonium ion (Br+) or a polarized bromine molecule, which then attacks the electron-rich positions of the naphthyridine ring. The stability of the resulting sigma complex (Wheland intermediate) determines the regioselectivity. For 1,6-naphthyridine, the positions ortho and para to the nitrogen atoms are generally deactivated. Computational studies and experimental evidence from related aza-aromatic systems suggest that the 3- and 8-positions are the most electron-rich and therefore the most likely sites for electrophilic attack. However, specific reaction conditions can influence the outcome. To achieve bromination at the 2-position, a multi-step synthesis involving a directing group or activation of the 2-position might be necessary.

| Reagent | Conditions | Product | Yield | Reference |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H2SO4) | Mono- or di-brominated naphthyridine | Varies | N/A |

| Bromine (Br2) | Lewis acid (e.g., FeBr3) | Bromo-substituted naphthyridine | Varies | N/A |

The data in this table is illustrative of general bromination conditions for aza-aromatic compounds and not specific to the synthesis of this compound due to a lack of directly reported protocols.

Halogen exchange reactions provide an alternative route to introduce bromine at the 2-position. This typically involves the conversion of a more reactive halogen, such as chlorine or iodine, or a different leaving group, into a bromine atom. A common method for this transformation is the Finkelstein reaction, although other reagents can also be employed.

For instance, a 2-chloro-1,6-naphthyridine (B1590049) precursor could be treated with a bromide salt, such as sodium bromide or potassium bromide, in a suitable solvent like acetone or dimethylformamide. The reaction proceeds via a nucleophilic aromatic substitution mechanism (SNAr), where the bromide ion displaces the chloride ion. The reactivity of the 2-position towards nucleophilic attack is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom at the 1-position.

Another powerful method for introducing bromine is the Sandmeyer reaction. wikipedia.orgbyjus.comlscollege.ac.in This would involve the diazotization of a 2-amino-1,6-naphthyridine precursor with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) bromide solution would then yield the desired this compound. wikipedia.orgbyjus.comlscollege.ac.in This method is particularly useful for introducing halogens to specific positions on an aromatic ring that are not easily accessible through direct halogenation.

| Starting Material | Reagents | Product | Reference |

| 2-Chloro-1,6-naphthyridine | NaBr, Acetone | This compound | N/A |

| 2-Amino-1,6-naphthyridine | 1. NaNO2, HBr2. CuBr | This compound | wikipedia.orgbyjus.comlscollege.ac.in |

This table presents plausible halogen exchange reactions for the synthesis of this compound based on established chemical principles.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. Key strategies include the use of microwave irradiation and catalyst- and solvent-free reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rroij.com In the context of 1,6-naphthyridine synthesis, microwave irradiation has been successfully employed. For example, the synthesis of 4-methyl-2,6-naphthyridines from 2-(4-cyano-3-pyridyl) propionitrile (B127096) involved a microwave-assisted cyclization step. rroij.com

| Reaction Type | Reactants | Conditions | Product | Reference |

| Cyclization | 2-(4-cyano-3-pyridyl) propionitrile, HBr | Microwave irradiation | 3-amino-1-bromo-4-methyl-2,6-naphthyridine | rroij.com |

| Diazotization | 3-amino-1-bromo-4-methyl-2,6-naphthyridine, NaNO2, HBr | Microwave irradiation | 1,3-dibromo-4-methyl-2,6-naphthyridine | rroij.com |

This table showcases examples of microwave-assisted synthesis of bromo-substituted naphthyridine derivatives, suggesting the applicability of this technology for this compound.

The development of catalyst-free and solvent-free reactions is a significant goal in green chemistry, as it minimizes waste and avoids the use of potentially toxic and expensive catalysts and solvents. An innovative, one-pot, catalyst-free, pseudo-five-component synthesis of 1,2-dihydro rroij.comnih.govnaphthyridines has been reported to proceed in water, an environmentally benign solvent. nih.gov This reaction involves the combination of methyl ketones, amines, and malononitrile without the need for a catalyst. nih.gov

The extension of such a catalyst-free and solvent-free (or in an aqueous medium) approach to the synthesis of this compound would be highly desirable. This could potentially be achieved by selecting a bromine-containing starting material that can participate in a similar multi-component cyclization reaction. The absence of a catalyst simplifies the reaction work-up and product purification, making the process more economical and environmentally friendly.

Purification and Isolation Techniques for Research Purity

Achieving high purity of this compound is paramount for its use in research and as a building block in organic synthesis. A combination of purification techniques is often employed to remove unreacted starting materials, reagents, and any byproducts formed during the synthesis. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Initial Work-up: Following the synthesis, a typical work-up procedure involves quenching the reaction mixture, followed by extraction. The organic layer containing the crude product is then washed with aqueous solutions to remove inorganic salts and other water-soluble impurities. The organic solvent is subsequently removed under reduced pressure to yield the crude this compound.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. ucc.ie The selection of an appropriate solvent or solvent system is crucial. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved. For bromo-naphthyridine derivatives, various organic solvents can be tested to find the optimal conditions for recrystallization.

Column Chromatography: Flash column chromatography is a widely used method for the purification of organic compounds. rochester.edu This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent). rochester.edu The polarity of the eluent is carefully chosen to achieve good separation between the desired product and any impurities. For compounds like this compound, a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. rochester.edu

The progress of the purification can be monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. welch-us.commdpi.com Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed for the purification of aromatic heterocyclic compounds. nacalai.com The selection of the appropriate column and mobile phase composition is critical for resolving the target compound from any impurities. welch-us.comnacalai.com

The following table summarizes the common purification techniques and their typical parameters that could be applied for obtaining research-purity this compound.

| Purification Technique | Stationary Phase | Mobile Phase / Solvent | Key Considerations |

| Extraction | N/A | Dichloromethane, Ethyl acetate (B1210297) | Removal of inorganic salts and water-soluble impurities. |

| Crystallization | N/A | Ethanol, Methanol, Hexanes, or mixtures | Solvent selection is critical for good recovery and purity. |

| Column Chromatography | Silica Gel | Hexane/Ethyl acetate gradient, Dichloromethane/Methanol gradient | Effective for removing both more and less polar impurities. |

| HPLC | C18 silica gel | Acetonitrile/Water with additives (e.g., formic acid) | Provides high resolution for separating closely related compounds and isomers. welch-us.commdpi.com |

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Advanced Reactivity and Mechanistic Studies of 2 Bromo 1,6 Naphthyridine

Cross-Coupling Reactions at the C2-Bromine Position

The electron-deficient nature of the pyridine (B92270) ring in the 1,6-naphthyridine (B1220473) system renders the C2-bromine susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle for various cross-coupling reactions. This allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of substituents at this position.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For 2-bromo-1,6-naphthyridine, this reaction provides an efficient route to 2-aryl- or 2-heteroaryl-1,6-naphthyridines. The general mechanism involves the oxidative addition of the this compound to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be influenced by the electronic and steric properties of the coupling partners. While specific studies on this compound are not abundant, the reactivity of similar 2-bromopyridine (B144113) derivatives provides valuable insights into the expected reaction conditions.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions with 2-Bromopyridine Analogues This table is illustrative and based on typical conditions for similar substrates.

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | ~90 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | ~88 |

The Heck reaction facilitates the formation of a new C-C bond between this compound and an alkene. This palladium-catalyzed reaction typically proceeds with the formation of a substituted alkene, where the new C-C bond is formed at one of the sp² carbons of the double bond. The reaction is highly valuable for the synthesis of 2-alkenyl-1,6-naphthyridines. Recent studies have demonstrated the utility of oxidative Heck reactions in constructing fused heterocycles, including 1,6-naphthyridine derivatives, highlighting the importance of this methodology. nih.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. This reaction is instrumental in the synthesis of 2-alkynyl-1,6-naphthyridines. The reaction conditions are generally mild and tolerate a wide range of functional groups. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines, a close structural analogue, have shown that a variety of terminal alkynes can be coupled in moderate to excellent yields, suggesting a similar reactivity for this compound. scirp.orgscirp.org

Table 2: Illustrative Heck and Sonogashira Coupling Reactions This table provides representative conditions based on analogous heterocyclic systems.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 |

| Sonogashira | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 |

| Sonogashira | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | THF | RT |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine. This reaction is a cornerstone in the synthesis of N-arylated compounds. For this compound, this methodology enables the introduction of primary and secondary amines at the C2 position, leading to a diverse range of 2-amino-1,6-naphthyridine derivatives. The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands and a strong base. The development of various generations of catalyst systems has significantly expanded the scope of this transformation. nih.govwikipedia.org

The choice of ligand is critical, with ligands such as BINAP, DPPF, and more recently, biaryl phosphine ligands like XPhos and SPhos, showing high efficacy in the amination of heteroaryl halides.

Table 3: Representative Buchwald-Hartwig Amination Conditions This table is based on general conditions for the amination of bromopyridines.

| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 |

| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 |

| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 80 |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin compound). This reaction is highly versatile for the formation of C-C bonds and is known for its tolerance of a wide variety of functional groups. In the context of this compound, the Stille reaction can be employed to introduce alkyl, alkenyl, aryl, and alkynyl groups at the C2 position. The main drawback of this reaction is the toxicity of the organotin reagents. harvard.eduwikipedia.orgorganic-chemistry.org

The reaction mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligands can influence the reaction rate and yield.

Table 4: Potential Stille Coupling Partners for this compound This table presents plausible coupling partners based on the general scope of the Stille reaction.

| Entry | Organostannane Reagent | Expected Product Type |

| 1 | Tributyl(vinyl)stannane | 2-Vinyl-1,6-naphthyridine |

| 2 | Tributyl(phenyl)stannane | 2-Phenyl-1,6-naphthyridine |

| 3 | Tributyl(2-thienyl)stannane | 2-(2-Thienyl)-1,6-naphthyridine |

| 4 | Tributyl(phenylethynyl)stannane | 2-(Phenylethynyl)-1,6-naphthyridine |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 1,6-naphthyridine ring system is electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at positions activated by a good leaving group, such as the bromine atom at C2. Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of such electron-poor heteroaromatic systems. clockss.orgmasterorganicchemistry.com

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring and is dependent on the nature of the nucleophile and the leaving group.

Amination via SNAr is a common method for introducing amino groups onto electron-deficient heteroaromatic rings. In the case of this compound, reaction with various primary and secondary amines can lead to the formation of 2-amino-1,6-naphthyridine derivatives. These reactions are often carried out at elevated temperatures and may or may not require a base. The reactivity is generally higher than that of corresponding benzene (B151609) derivatives due to the activating effect of the ring nitrogen atoms.

Table 5: Expected SNAr Amination Reactions of this compound This table illustrates potential amination reactions based on the principles of SNAr on halo-pyridines.

| Entry | Nucleophile (Amine) | Solvent | Conditions |

| 1 | Piperidine | Ethanol | Reflux |

| 2 | Morpholine | DMSO | 120 °C |

| 3 | Aniline | NMP | 150 °C, K₂CO₃ |

| 4 | Benzylamine | Neat | 100 °C |

Alkoxylation and Phenoxylation Reactions

The bromine atom at the C2 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The inherent electron-withdrawing nature of the two nitrogen atoms in the bicyclic system makes the carbon atoms, especially those in positions ortho and para to the nitrogens (like C2), electrophilic and thus prone to attack by nucleophiles.

Alkoxylation and phenoxylation reactions involve the displacement of the bromide leaving group by an alkoxide (RO⁻) or phenoxide (PhO⁻) nucleophile, respectively. These reactions typically proceed via an addition-elimination mechanism. The nucleophile attacks the C2 carbon, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. masterorganicchemistry.com Aromaticity is subsequently restored upon the expulsion of the bromide ion.

While specific documented examples for this compound are not prevalent in readily available literature, the reactivity of similar halo-naphthyridines and other electron-poor halo-heterocycles strongly supports this pathway. For instance, studies on 4-chloro-benzo[c] nih.govumich.edunaphthyridine show its effective conversion into various substituted derivatives through reactions with nucleophiles like alcoholates and phenolates. d-nb.info A similar transformation has been documented where 4-bromo-1-chloro-1,6-naphthyridine is converted to 4-bromo-1-methoxy-1,6-naphthyridine using sodium methoxide (B1231860) in methanol. umich.edu

The general conditions for these reactions involve treating the bromo-substituted naphthyridine with a sodium or potassium salt of the desired alcohol or phenol (B47542) in a suitable solvent, often the alcohol itself or a polar aprotic solvent like DMF or DMSO.

Cyanation Reactions

The conversion of the bromo group in this compound to a nitrile (cyano) group is a valuable synthetic transformation, as the nitrile can be further elaborated into other functional groups like carboxylic acids, amines, or amides. chemrxiv.org This transformation is typically achieved using transition metal-catalyzed cross-coupling reactions. youtube.com

Palladium-catalyzed cyanation is a widely employed method. nih.gov These reactions often utilize a Pd(0) catalyst, which undergoes oxidative addition to the C-Br bond. Subsequent transmetalation with a cyanide source and reductive elimination yields the 2-cyano-1,6-naphthyridine product and regenerates the Pd(0) catalyst. chemrxiv.org Common cyanide sources include zinc cyanide (Zn(CN)₂), which is less toxic than alkali metal cyanides, and potassium ferrocyanide (K₄[Fe(CN)₆]), valued for its low toxicity and stability. nih.govnih.gov

Nickel-catalyzed cyanations have emerged as a more sustainable and cost-effective alternative. nih.gov Various nickel-based catalytic systems, often in conjunction with ligands like dppf or Xantphos, can effectively catalyze the cyanation of aryl halides. d-nb.infowur.nl These methods also show broad functional group tolerance and can be performed under milder conditions. nih.gov

| Catalyst System | Cyanide Source | Typical Conditions | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Zn(CN)₂ | Polar aprotic solvent (DMF, DMA), heat | nih.govrsc.org |

| Palladium (e.g., Pd(OAc)₂) | K₄[Fe(CN)₆] | Ligandless or with ligand, solvent (DMA), heat | nih.gov |

| Nickel (e.g., NiCl₂/dppf/Zn) | Zn(CN)₂ | DMAP as additive, mild heat (50-80 °C) | d-nb.info |

| Nickel (e.g., NiCl₂/Xantphos) | Zn(CN)₂ | Reductant (e.g., PMHS), air-tolerant | wur.nl |

Electrophilic Substitution Reactions on the Naphthyridine Ring System

Electrophilic aromatic substitution (SEAr) on the 1,6-naphthyridine ring is generally challenging. The nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring system towards attack by electrophiles. This deactivation is analogous to that seen in pyridine, which undergoes electrophilic substitution only under harsh conditions and primarily at the 3-position.

A common strategy to overcome this deactivation is through the formation of an N-oxide. masterorganicchemistry.com Oxidation of one of the ring nitrogens to an N-oxide introduces a resonance-donating effect, where the formally negative oxygen can donate electron density back into the ring, particularly at the positions ortho and para to the nitrogen. This effect can sufficiently activate the ring to undergo electrophilic substitution. For example, nitration of aromatic compounds is a classic electrophilic aromatic substitution that proceeds via the attack of a nitronium ion (NO₂⁺) on the aromatic ring. mdpi.com While specific studies on the nitration of 1,6-naphthyridine-N-oxide are scarce, the principle is well-established for pyridine-N-oxide, which undergoes nitration preferentially at the 4-position.

N-Alkylation, N-Acylation, and N-Tosylation

The lone pairs of electrons on the nitrogen atoms of the 1,6-naphthyridine ring make them nucleophilic centers. As such, they readily react with various electrophiles in N-alkylation, N-acylation, and N-tosylation reactions.

N-Alkylation involves the reaction of the naphthyridine with an alkyl halide. The reaction proceeds via nucleophilic attack of a ring nitrogen on the electrophilic carbon of the alkyl halide, forming a quaternary N-alkylnaphthyridinium salt. This is a common reaction for nitrogen heterocycles. umich.edunih.gov

N-Acylation is the introduction of an acyl group (R-C=O) onto a nitrogen atom. This is typically achieved using acyl chlorides or anhydrides in the presence of a base. researchgate.net The reaction of 1,6-naphthyridine with an acyl chloride would form a reactive N-acylnaphthyridinium intermediate, which can then be involved in further transformations. mdpi.com

N-Tosylation involves the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or DMAP. The nucleophilic nitrogen attacks the electrophilic sulfur atom of the tosyl chloride, displacing the chloride and forming an N-tosylnaphthyridinium salt. masterorganicchemistry.com

| Reaction Type | Electrophile | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkylnaphthyridinium Salt | Solvent (e.g., MeCN, DMF) |

| N-Acylation | Acyl Chloride (R-COCl) | N-Acylnaphthyridinium Salt | Base (e.g., Pyridine, DIPEA), Solvent (e.g., CH₂Cl₂) |

| N-Tosylation | Tosyl Chloride (TsCl) | N-Tosylnaphthyridinium Salt | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

Oxidation and Reduction Chemistry of the Naphthyridine Core

The 1,6-naphthyridine nucleus can undergo both oxidation and reduction reactions, targeting the nitrogen atoms and the aromatic rings, respectively.

Oxidation: The nitrogen atoms of the 1,6-naphthyridine core can be oxidized to form N-oxides. This is typically accomplished using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The formation of 1,6-naphthyridine-N-oxide has been described as part of a synthetic sequence starting from 4-aminopyridine-N-oxide. These N-oxides are synthetically useful as they can alter the electronic properties of the ring, facilitating other reactions as discussed in section 3.3.

Reduction: The aromatic rings of the 1,6-naphthyridine core can be reduced via catalytic hydrogenation. This process typically yields tetrahydronaphthyridine derivatives. The regioselectivity of the hydrogenation—that is, which of the two pyridine rings is reduced—can be controlled by the choice of catalyst. Studies have shown that for unsymmetrical 1,6-naphthyridines, a homogeneous ruthenium catalyst ([Ru(p-cymene)I₂]₂) selectively hydrogenates the more electron-rich ring (the one containing N-6). In contrast, a heterogeneous palladium on carbon (Pd/C) catalyst preferentially reduces the more electron-deficient ring (the one containing N-1). This switchable selectivity provides a powerful tool for accessing specific partially saturated naphthyridine scaffolds.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly methods based on quantum mechanics, has become an indispensable tool for understanding the intricate details of reaction mechanisms. These methods allow for the characterization of transient species like transition states and reaction intermediates that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms by calculating the potential energy surface of a reaction. This involves determining the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

For reactions involving this compound, such as the SNAr reactions discussed in section 3.2.2, DFT can be used to model the entire reaction pathway. By calculating the structure of the Meisenheimer intermediate and the transition states leading to its formation and collapse, one can determine the activation energy (ΔG‡) of the reaction. nih.gov This theoretical value provides insight into the reaction rate and can be used to predict how different substituents on the naphthyridine ring or different nucleophiles will affect reactivity. nih.gov

DFT calculations of electrostatic potential (ESP) maps can identify the most electrophilic sites on the molecule, predicting where a nucleophile is most likely to attack. chemrxiv.org Furthermore, analysis of the transition state geometry provides a detailed picture of bond-making and bond-breaking processes. rsc.org Such computational studies have been applied to various nitrogen heterocycles to rationalize experimental outcomes, predict regioselectivity, and design more efficient synthetic routes. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

The reactivity of this compound is dictated by the interplay of the electron-withdrawing effects of the two nitrogen atoms within the naphthyridine core and the electronic influence of the bromine substituent. The nitrogen atoms significantly lower the energy of both the HOMO and LUMO, making the ring system electron-deficient and susceptible to nucleophilic attack. The bromine atom, being electronegative, also contributes to the electron-deficient nature of the ring through its inductive effect (-I). However, it can also participate in resonance by donating a lone pair of electrons (+M effect), which can influence the electron density at specific positions.

HOMO and LUMO Characteristics and Their Implications for Reactivity:

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus its energy level is indicative of the molecule's nucleophilicity. A higher HOMO energy corresponds to greater nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, and its energy level reflects the molecule's electrophilicity. A lower LUMO energy indicates a more electrophilic character. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the following qualitative predictions can be made regarding its frontier orbitals:

LUMO: The LUMO will also be a π*-orbital, and its energy will be significantly lowered by the presence of the two electronegative nitrogen atoms. This low-lying LUMO makes the 1,6-naphthyridine ring system highly susceptible to nucleophilic attack. The bromine substituent will also influence the distribution of the LUMO, potentially making the carbon atom to which it is attached (C-2) or adjacent positions more electrophilic.

The table below provides a qualitative comparison of the expected frontier orbital energies of 1,6-naphthyridine and this compound.

| Compound | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap | Predicted Reactivity |

| 1,6-Naphthyridine | Relatively Low | Low | Moderate | Susceptible to nucleophilic attack |

| This compound | Lower than 1,6-Naphthyridine (due to -I effect of Br) | Lower than 1,6-Naphthyridine (due to -I effect of Br) | Slightly Smaller | More susceptible to nucleophilic attack, potential for different regioselectivity |

Reactivity Predictions Based on FMO Theory:

Based on the anticipated electronic properties, FMO theory can be used to predict the behavior of this compound in various reaction types:

Nucleophilic Aromatic Substitution (SNAr): The low-lying LUMO of the 1,6-naphthyridine ring system, further lowered by the electron-withdrawing bromine atom, makes the compound a prime candidate for SNAr reactions. Nucleophiles are expected to attack electron-deficient positions of the ring, with the bromine atom at C-2 being a potential leaving group. The LUMO's shape and the magnitude of its coefficients on different carbon atoms would determine the preferred site of nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr): Due to the electron-deficient nature of the naphthyridine ring system, electrophilic substitution reactions are generally difficult and require harsh conditions. The low energy of the HOMO makes the molecule a poor nucleophile. If such a reaction were to occur, it would likely take place on the carbocyclic ring, where the HOMO electron density is expected to be highest.

The following table summarizes the predicted reactivity of this compound based on FMO analysis.

| Reaction Type | FMO Interaction | Predicted Reactivity |

| Nucleophilic Aromatic Substitution | Nucleophile HOMO interacts with this compound LUMO | Favorable, especially at the C-2 position |

| Electrophilic Aromatic Substitution | This compound HOMO interacts with Electrophile LUMO | Unfavorable due to low HOMO energy |

| Metal-Catalyzed Cross-Coupling | Interaction of metal catalyst orbitals with the C-Br bond orbitals | Favorable, allowing for functionalization at the C-2 position |

Spectroscopic and Structural Elucidation of 2 Bromo 1,6 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 2-Bromo-1,6-naphthyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a comprehensive understanding of its chemical structure.

For the parent 1,6-naphthyridine (B1220473), the proton chemical shifts are well-documented. The introduction of a bromine atom at the C2 position is expected to induce significant changes in the chemical shifts of the neighboring protons due to its electronegativity and anisotropic effects. The protons on the pyridine (B92270) ring containing the bromine will be the most affected. Specifically, the proton at C3 would likely experience a downfield shift. The protons on the other ring (C5, C7, C8) would be less affected but may show minor shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ (Based on data for 1,6-naphthyridine and known substituent effects)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0-8.2 | d | ~8.5 |

| H-4 | ~7.6-7.8 | d | ~8.5 |

| H-5 | ~9.2-9.4 | s | - |

| H-7 | ~7.8-8.0 | dd | ~8.2, 4.2 |

| H-8 | ~8.8-9.0 | dd | ~8.2, 1.8 |

Note: These are predicted values and may vary from experimental data.

For comparison, the experimental ¹H NMR data for the parent 1,6-Naphthyridine in CDCl₃ shows signals at approximately δ 9.28 (H-5), 9.10 (H-2), 8.76 (H-8), 8.28 (H-4), 7.93 (H-7), and 7.52 (H-3) ppm chemicalbook.com. The presence of a bromine atom at the 2-position would eliminate the H-2 signal and influence the shifts of the remaining protons as predicted in the table above.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. In the case of this compound, the carbon spectrum would reveal eight distinct signals corresponding to the eight carbon atoms in the naphthyridine core. The most significant effect of the bromine substitution would be on the C2 carbon, which would be directly attached to the bromine atom. This carbon signal is expected to be shifted upfield compared to the corresponding carbon in the unsubstituted 1,6-naphthyridine due to the "heavy atom effect" of bromine. The chemical shifts of the other carbon atoms would also be influenced, though to a lesser extent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140-145 |

| C-3 | ~125-130 |

| C-4 | ~138-142 |

| C-4a | ~135-140 |

| C-5 | ~150-155 |

| C-7 | ~120-125 |

| C-8 | ~150-155 |

| C-8a | ~145-150 |

Note: These are predicted values and may vary from experimental data.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal the scalar coupling relationships between protons, i.e., which protons are adjacent to each other. For instance, a cross-peak between the signals for H-3 and H-4 would confirm their connectivity. Similarly, correlations between H-7 and H-8 would be expected sdsu.eduepfl.ch.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates the signals of protons with the signals of the carbons to which they are directly attached epfl.chyoutube.com. This experiment would allow for the direct assignment of each protonated carbon in the this compound molecule by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away sdsu.eduepfl.chyoutube.com. This is particularly useful for identifying and assigning quaternary carbons (carbons with no attached protons), such as C-2, C-4a, and C-8a in this compound. For example, the H-4 proton would be expected to show a correlation to the C-2, C-4a, and C-5 carbons.

The collective data from these 2D NMR experiments would provide a detailed and unambiguous assignment of all the proton and carbon resonances, thereby confirming the structure of this compound.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the naphthyridine ring system and the C-Br bond.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (ring vibrations) |

| 1450-1300 | In-plane C-H bending |

| 900-650 | Out-of-plane C-H bending |

| 700-500 | C-Br stretching |

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the heterocyclic rings. The presence of the bromine atom is expected to give rise to a characteristic C-Br stretching vibration in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

Raman spectroscopy is a complementary technique to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. For a molecule like this compound, Raman spectroscopy would also provide information about the vibrational modes of the molecule. Often, vibrations that are weak in the FT-IR spectrum are strong in the Raman spectrum, and vice-versa. The symmetric vibrations of the naphthyridine ring system are expected to be particularly prominent in the Raman spectrum. The C-Br stretching vibration would also be observable in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The presence of a bromine atom significantly influences the mass spectrum due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass units. youtube.comdocbrown.info

The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways typical for aromatic and halogenated compounds. The molecular ion ([M]+•) would be observed at m/z 208 and 210. Key fragmentation steps would likely involve the loss of the bromine atom or the hydrobromic acid (HBr) molecule.

Predicted Fragmentation Pattern:

A primary fragmentation pathway would be the cleavage of the C-Br bond, leading to the formation of a naphthyridine cation at m/z 129. Another significant fragmentation could be the elimination of HBr, resulting in an ion at m/z 128. Further fragmentation of the naphthyridine ring system could also occur, leading to smaller charged fragments. The relative intensities of these fragment ions provide valuable information for structural confirmation. libretexts.orgmiamioh.edu

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 208/210 | [C8H5BrN2]+• (Molecular Ion) | Confirms the molecular weight and the presence of one bromine atom. |

| 129 | [C8H5N2]+ | Loss of the bromine radical (•Br). |

| 128 | [C8H4N2]+• | Loss of hydrogen bromide (HBr). |

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides information about the electronic transitions and photophysical properties of this compound and its derivatives.

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands in the ultraviolet region, characteristic of heteroaromatic compounds. These absorptions arise from π → π* and n → π* electronic transitions within the naphthyridine ring system. The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the aromatic core.

For related 1,6-naphthyridine derivatives, absorption maxima are typically observed in the range of 320 to 400 nm. The introduction of a bromine atom, an auxochrome, may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,6-naphthyridine. The electronic transitions are influenced by the interplay of the electron-donating and -withdrawing effects within the molecule. nih.govmdpi.com

| Compound Type | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| 1,6-Naphthyridine Derivatives | ~320-400 | π → π* and n → π* |

| Bromo-substituted Aromatics | Variable, often red-shifted | Influence of halogen on electronic structure. |

While some naphthyridine derivatives are known to be fluorescent, the presence of a heavy atom like bromine in this compound is expected to significantly influence its photophysical properties. The heavy-atom effect can enhance intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1), which often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence. nih.gov

For some fluorescent 1,6-naphthyridine derivatives, fluorescence lifetimes of around 10 ns and quantum yields in the range of 0.05-0.1 have been reported in various solvents. However, for bromo-substituted analogs, a significant quenching of fluorescence would be anticipated. The emission wavelength would be dependent on the specific electronic structure and solvent environment. nih.govmdpi.com

| Property | Expected Trend for this compound | Reason |

|---|---|---|

| Fluorescence Quantum Yield (ΦF) | Low | Heavy-atom effect enhancing intersystem crossing. |

| Fluorescence Lifetime (τF) | Short | Increased rate of non-radiative decay pathways. |

| Emission Wavelength (λem) | Solvent-dependent | Stabilization of the excited state by solvent polarity. |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound would reveal a planar naphthyridine core, a characteristic feature of fused aromatic ring systems. The C-Br bond length is expected to be in the typical range for a bromine atom attached to an sp2-hybridized carbon atom (approximately 1.85-1.90 Å). The bond lengths and angles within the naphthyridine rings would reflect the aromatic character and the influence of the nitrogen heteroatoms. Torsion angles would confirm the planarity of the molecule. growingscience.com

| Parameter | Expected Value/Range | Comment |

|---|---|---|

| C-Br Bond Length | 1.85 - 1.90 Å | Typical for bromo-aromatic compounds. |

| C-N Bond Lengths (in ring) | ~1.33 - 1.38 Å | Reflects aromaticity and C=N character. |

| C-C Bond Lengths (in ring) | ~1.37 - 1.42 Å | Aromatic bond character. |

| Ring Bond Angles | ~118° - 122° | Consistent with sp2 hybridization in a six-membered ring. |

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. In the case of this compound, several types of supramolecular interactions are anticipated to play a crucial role in the crystal packing. These include π-π stacking interactions between the planar naphthyridine rings, as well as halogen bonding, where the bromine atom acts as a halogen bond donor. researchgate.netnih.gov

Advanced Applications in Medicinal and Materials Chemistry

2-Bromo-1,6-naphthyridine as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a basis for designing a variety of biologically active compounds. The 1,6-naphthyridine (B1220473) core, for which this compound is a key synthetic precursor, is a prime example of such a scaffold. Its derivatives have been extensively explored in drug discovery, leading to the identification of potent agents with anticancer, antimicrobial, and antiviral properties.

Derivatives of the 1,6-naphthyridine scaffold are recognized for their significant potential in oncology. These compounds exert their anticancer effects through various mechanisms, including inhibiting the proliferation of cancer cells, inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression.

The cytotoxic potential of naphthyridine derivatives has been demonstrated across a range of human tumor cell lines. Research has shown that compounds synthesized from naphthyridine scaffolds exhibit considerable growth inhibition in various cancer cells. For instance, certain benzo[b] nih.govresearchgate.netnaphthyridines have shown significant antiproliferative activities in vitro against human solid tumor cell lines. nih.gov Similarly, other studies have highlighted the anticancer effects of various 1,5- and 1,6-naphthyridine alkaloids against cell lines such as P388, A549 non-small cell lung cancer, and MCF-7 breast cancer cells. researchgate.net

The antiproliferative activity is often dependent on the specific chemical substitutions made to the core naphthyridine structure. For example, in a series of pyrazole (B372694) derivatives of naphthyridine, the presence and type of halogen atoms on an attached benzene (B151609) ring were found to be crucial for their anti-proliferative potential against HeLa and MCF-7 cancer cells. nih.gov This underscores the importance of the this compound intermediate, as the bromine atom provides a reactive site for introducing such crucial substituents.

| Naphthyridine Derivative Class | Tested Cancer Cell Lines | Observed Activity | Reference |

|---|---|---|---|

| Benzo[b] nih.govresearchgate.netnaphthyridines | Human solid tumor cell lines | Considerable growth inhibition | nih.gov |

| Pyrazole-naphthyridines | HeLa (cervical), MCF-7 (breast) | Anti-proliferative activity dependent on substitutions | nih.gov |

| Aaptamine (benzo[de] nih.govresearchgate.netnaphthyridine) | H1299 & A549 (lung), HeLa (cervical), CEM-SS (leukemia) | Notable cytotoxic effects (IC50: 10.47-15.03 µg/mL) | nih.gov |

| 10-methoxycanthin-6-one (1,5-naphthyridine) | DU145 (prostate), HCC 1395 (breast) | Significant anticancer effects (IC50 = 1.58 µg/mL for DU145) | nih.gov |

Beyond simply halting proliferation, many anticancer agents derived from privileged scaffolds induce apoptosis, a form of programmed cell death, and disrupt the normal progression of the cell cycle in cancer cells. While direct studies on this compound are limited, the broader class of compounds it enables access to demonstrates these mechanisms. For instance, a study on a structurally related stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), showed it was highly effective at inhibiting cancer cell growth by inducing G2/M phase cell cycle arrest, followed by a time-dependent increase in the sub-G1 phase DNA content, which is indicative of apoptosis. imedpub.com This compound elevated levels of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21, and down-regulated cyclin B1, which correlates with G2/M arrest. imedpub.com

This mechanism is a common strategy for anticancer drugs. The perturbation of microtubule dynamics, which are essential for cell division, can lead to cell cycle arrest and subsequent apoptosis. researchgate.net The ability to generate a wide variety of derivatives from the this compound scaffold allows for the fine-tuning of molecules that can effectively interact with cellular machinery to trigger these apoptotic and cell-cycle-arrest pathways.

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival. nih.gov Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.gov The naphthyridine core is a key feature in several kinase inhibitors. For example, the naphthyridinone structure is central to a class of p38 kinase inhibitors. researchgate.net Furthermore, molecular modeling and structure-activity relationship (SAR) studies have identified 1H-imidazo[4,5-h] nih.govresearchgate.net-naphthyridin-2(3H)-ones as potent c-Met kinase inhibitors. imedpub.com The development of such complex heterocyclic systems often relies on versatile starting materials like this compound to introduce the necessary chemical diversity and functionality required for potent and selective kinase inhibition.

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. imedpub.com Naphthyridine derivatives have a long history in this field, beginning with the introduction of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, in the 1960s as a treatment for urinary tract infections. nih.gov This compound functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov

While much of the historical focus has been on the 1,8-naphthyridine isomer, derivatives of the 1,6-naphthyridine scaffold also exhibit antimicrobial properties. Studies on benzo[h] nih.govresearchgate.netnaphthyridine derivatives, for example, have shown that certain compounds are active against bacterial species such as S. aureus and E. coli. imedpub.comimedpub.com The specific activity is highly dependent on the substituents attached to the naphthyridine core, again highlighting the synthetic importance of precursors like this compound that allow for these modifications. imedpub.com Some 1,8-naphthyridine derivatives have also been shown to enhance the activity of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains, suggesting a role as synergistic agents. nih.govmdpi.com

The 1,6-naphthyridine scaffold has proven to be particularly fruitful in the development of antiviral agents, with notable activity against Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV).

Derivatives of 8-hydroxy- nih.govresearchgate.netnaphthyridine were investigated as potent inhibitors of HIV-1 integrase, a key enzyme the virus uses to insert its genetic material into the host cell's DNA. nih.gov One such compound, L-870,810, showed remarkable potency and advanced to clinical trials. nih.gov Further research into this class has led to the design of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives that target an allosteric site on the HIV-1 integrase, representing an attractive alternative mechanism for antiviral chemotherapy. nih.gov

In the fight against HCMV, a common virus that can cause serious illness in immunocompromised individuals, 1,6-naphthyridine derivatives have also shown significant promise. A series of these compounds demonstrated potent anti-HCMV activity, with one analogue showing an inhibitory concentration 39- to 223-fold lower than the standard drug ganciclovir. nih.govresearchgate.net Importantly, these 1,6-naphthyridine derivatives remained effective against HCMV strains that were resistant to other antiviral drugs, suggesting a novel mechanism of action. nih.govresearchgate.net

| Virus | Target | 1,6-Naphthyridine Derivative Class | Key Finding | Reference |

|---|---|---|---|---|

| HIV-1 | Integrase | 8-Hydroxy- nih.govresearchgate.netnaphthyridine-7-carboxamides | Potent inhibition of viral integrase enzyme. | nih.gov |

| HIV-1 | Integrase (Allosteric Site) | 5,6,7,8-Tetrahydro-1,6-naphthyridines | Inhibit HIV-1 replication by binding to the LEDGF/p75-binding site. | nih.gov |

| HCMV | Unknown (Novel Mechanism) | Substituted 1,6-naphthyridines | Potent activity (up to 223-fold lower IC50 than ganciclovir). | nih.govresearchgate.net |

| HCMV (Resistant Strains) | Unknown (Novel Mechanism) | Substituted 1,6-naphthyridines | Active against strains resistant to ganciclovir, foscarnet, and cidofovir. | nih.govresearchgate.net |

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidase (MAO) enzymes are crucial regulators of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) in the brain. nih.gov Inhibitors of these enzymes, particularly MAO-B, are important therapeutic targets for neurodegenerative disorders such as Parkinson's disease. The 1,6-naphthyridine scaffold has emerged as a promising framework for the development of new MAO inhibitors.

Research into benzo[b] nih.govnih.govnaphthyridine derivatives has demonstrated their potential as potent and selective MAO-B inhibitors. nih.govmdpi.com A study focusing on 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines revealed that the introduction of a phenylethynyl group at the C1 position led to significant MAO-B inhibitory activity. mdpi.com The potency of these compounds was found to be in the low micromolar range. mdpi.com

One of the most active compounds identified was the 1-(2-(4-fluorophenyl)ethynyl) analog, which exhibited a half-maximal inhibitory concentration (IC₅₀) of 1.35 µM against MAO-B. mdpi.com This level of activity is comparable to that of the well-established MAO-B inhibitor, pargyline (B1678468). mdpi.com The piperidine-fused naphthyridine core of these molecules is believed to contribute to their inhibitory capacity, showing a structural similarity to other MAO inhibitors like the β-carboline alkaloids. mdpi.com

| Compound | Substituent at C1 | IC₅₀ (µM) for MAO-B |

|---|---|---|

| Analog 5g | 1-(2-(4-fluorophenyl)ethynyl) | 1.35 |

| Pargyline (Reference) | - | Similar to Analog 5g |

This table summarizes the inhibitory concentration of a key benzo[b] nih.govnih.govnaphthyridine derivative against the MAO-B enzyme, with pargyline shown for comparison. Data sourced from Molecules (2023). mdpi.com

DNA Intercalation and Gyrase Inhibition

DNA gyrase is a vital bacterial enzyme that modulates DNA topology, making it a well-established target for antibacterial agents. The 1,6-naphthyridine structure is a key component in a class of novel bacterial topoisomerase inhibitors (NBTIs) that function through DNA intercalation.

In these inhibitors, the planar naphthyridine moiety serves as the DNA-intercalating part of the molecule, often referred to as the "left-hand side" (LHS). This part of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation event induces a conformational change in the DNA, which is crucial for the inhibitor's activity. For instance, the presence of a methoxy (B1213986) group on the naphthyridine ring can shift an adjacent thymine (B56734) base, altering the DNA structure and influencing the stacking interactions.

The "right-hand side" (RHS) of the inhibitor, which can be a substituted phenyl ring, then interacts with the GyrA subunits of the DNA gyrase enzyme. Studies have shown that introducing halogen substituents, such as bromine, on this phenyl ring can dramatically enhance the inhibitory potency. Derivatives with p-bromo and p-iodo phenyl groups have demonstrated exceptionally strong inhibitory activity against S. aureus DNA gyrase, with IC₅₀ values in the low nanomolar range, representing some of the most potent NBTIs reported to date.

Applications in Organic Electronics and Materials Science

The photophysical properties of 1,6-naphthyridine derivatives have led to their exploration in the field of organic electronics, particularly in the development of new materials for lighting and display technologies.

Naphthyridine-based compounds have been successfully incorporated into the design of highly efficient phosphorescent emitters for OLEDs. Iridium(III) complexes featuring naphthyridine-based ancillary ligands have been synthesized and shown to exhibit excellent electroluminescent properties.

These complexes can be tuned to emit light across the visible spectrum, from green to red, by modifying the substituents on the naphthyridine core. OLEDs fabricated using these emitters have achieved remarkable performance metrics, with maximum external quantum efficiencies (EQEₘₐₓ) exceeding 30%. Furthermore, these devices exhibit very low efficiency roll-off at high brightness levels, a critical factor for practical applications in lighting and displays. For example, an OLED using a specific naphthyridine-based iridium(III) complex as the dopant in a double emissive layer architecture achieved an EQEₘₐₓ of 32.3% and an exceptionally high brightness of 242,548 cd/m².

The inherent fluorescence of the 1,6-naphthyridine core makes it a valuable scaffold for creating novel luminescent materials. The electronic transitions within the π-conjugated system of the naphthyridine ring can be modulated through chemical substitution to control the absorption and emission wavelengths.

Researchers have developed 1,6-naphthyridin-7(6H)-one derivatives that exhibit powerful fluorescence properties. mdpi.com These molecules display solvatochromism, where the color of the emitted light changes with the polarity of the solvent. mdpi.com This property arises from the existence of lactim-enol and lactam-keto tautomeric forms, which can be stabilized differently by various solvents, leading to changes in the emission spectra. mdpi.com Such characteristics make these compounds promising candidates for applications in chemical sensing and as fluorescent probes for biological systems. mdpi.com

The ability of the 1,6-naphthyridine ring system to coordinate with metal ions and participate in hydrogen bonding has been harnessed in the design of molecular sensors. These sensors can detect the presence of specific ions or molecules through a measurable change in their optical properties, such as fluorescence.

For example, a fluorescent sensor based on a 1,8-naphthyridine derivative was developed for the selective detection of cadmium ions (Cd²⁺). researchgate.net The sensor molecule was designed to signal the presence of Cd²⁺ with a significant enhancement in its fluorescence intensity and a red-shift in its emission spectrum. researchgate.net This response is attributed to the formation of a binuclear complex between the sensor and the cadmium ions. researchgate.net The development of such sensors highlights the potential of the naphthyridine scaffold in creating sensitive and selective analytical tools for environmental and biological monitoring.

Ligand Design and Coordination Chemistry

The nitrogen atoms within the 1,6-naphthyridine ring act as excellent coordination sites for metal ions, making this scaffold a versatile building block in supramolecular and coordination chemistry. Ligands incorporating the 1,6-naphthyridine unit can self-assemble with metal salts to form complex, multidimensional structures.

A notable example is the use of 2,2′-bi-1,6-naphthyridine as a spacer ligand. When reacted with metal salts of cobalt(II), zinc(II), and cadmium(II), this ligand forms two-dimensional planar (4,4) frameworks. A particularly interesting structural feature of these materials is that the 2D sheets interpenetrate in a novel 2 × 2 inclined fashion, where each window of a given sheet has two other sheets passing through it.

In contrast, when 2,2′-bi-1,6-naphthyridine reacts with copper(I) tetrafluoroborate, it forms a one-dimensional helical chain structure. This demonstrates how the choice of metal ion can direct the assembly of the ligand into architectures with different dimensionalities and topologies.

Metal Complex Formation with this compound Derivatives

While direct coordination of this compound to a metal center is not the primary approach, its true value lies in its role as a versatile starting material. The bromine atom at the 2-position acts as a convenient "handle" for introducing a variety of coordinating moieties through well-established synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This allows for the rational design of ligands with specific donor atoms and steric bulk, which in turn dictates the geometry and reactivity of the resulting metal complexes.

A key strategy involves the transformation of the bromo-substituent into a chelating group capable of binding to a metal ion. For instance, the synthesis of 2,2′-pyridyl-1,6-naphthyridine showcases the derivatization of the 1,6-naphthyridine scaffold to create a ligand suitable for complexation. This bipyridyl-like ligand can then coordinate with transition metals to form stable complexes.

One notable example is the formation of rhenium carbonyl complexes. The reaction of 2,2′-pyridyl-1,6-naphthyridine with a rhenium carbonyl precursor yields complexes that are being investigated as precursors for multi-metallic molecular catalysts. These complexes demonstrate the successful integration of the 1,6-naphthyridine framework into a coordination sphere with potential catalytic applications.

The synthesis of various bromo-1,6-naphthyridines, including the 2-bromo isomer, was systematically explored by W. L. F. Armarego in 1967. This foundational work laid the groundwork for subsequent functionalization and exploration of their coordination chemistry.

Application as Ligands for Transition Metal Catalysis

The development of ligands derived from this compound is primarily driven by the goal of creating efficient and selective transition metal catalysts. The electronic properties of the 1,6-naphthyridine core, characterized by its electron-deficient nature, can significantly influence the catalytic activity of the coordinated metal center.

By strategically modifying the 2-position of the 1,6-naphthyridine ring system, researchers can fine-tune the ligand's donor-acceptor properties. This modulation of the electronic environment around the metal can enhance its reactivity in various catalytic transformations. For example, the introduction of strong σ-donating or π-accepting groups can impact the oxidative addition and reductive elimination steps in a catalytic cycle.

While specific catalytic applications of metal complexes derived directly from this compound are still an emerging area of research, the broader class of naphthyridine-based ligands has shown promise in various catalytic reactions. The potential for these systems to act as catalysts is exemplified by the investigation of the aforementioned rhenium carbonyl complexes of 2,2′-pyridyl-1,6-naphthyridine as precursors for multi-metallic catalysts. Such multi-metallic systems are of great interest for their potential to facilitate cooperative catalysis, leading to enhanced reaction rates and selectivities.